An In-depth Technical Guide to 4-Nitrophenyl Hexanoate: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 4-Nitrophenyl Hexanoate: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl hexanoate (4-NPH) is a synthetic ester compound widely utilized in biochemical and biotechnological research. Its unique structure, incorporating a hexanoate chain and a 4-nitrophenyl leaving group, makes it an invaluable tool for the characterization and quantification of lipolytic enzyme activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of 4-Nitrophenyl hexanoate.
Chemical and Physical Properties
4-Nitrophenyl hexanoate is a pale yellow to reddish-yellow liquid at room temperature.[1][2] It is an ester of hexanoic acid and 4-nitrophenol.[3] The presence of the nitro group in the para position of the phenyl ring is crucial for its utility in colorimetric assays. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | References |
| IUPAC Name | 4-nitrophenyl hexanoate | [4] |
| Synonyms | p-Nitrophenyl hexanoate, Hexanoic acid 4-nitrophenyl ester, p-nitrophenyl caproate | [4][5][6] |
| CAS Number | 956-75-2 | [4][5][6] |
| Molecular Formula | C₁₂H₁₅NO₄ | [4][5][6] |
| Molecular Weight | 237.26 g/mol | [6] |
| Appearance | Pale yellow to reddish-yellow liquid | [1][2] |
| Boiling Point | 145 °C at 1 mmHg | [2] |
| Purity | ≥95% | [1][5] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |
| InChI | InChI=1S/C12H15NO4/c1-2-3-4-5-12(14)17-11-8-6-10(7-9-11)13(15)16/h6-9H,2-5H2,1H3 | [1][4] |
| SMILES | CCCCCC(=O)OC1=CC=C(C=C1)--INVALID-LINK--[O-] | [4][5] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Limited solubility in water. | [3][7][8][9] |
Chemical Structure
The structure of 4-Nitrophenyl hexanoate consists of a hexanoyl group attached to a 4-nitrophenoxy group via an ester linkage. The electron-withdrawing nature of the nitro group makes the ester bond susceptible to nucleophilic attack, facilitating its hydrolysis by enzymes.
Experimental Protocols
Synthesis of 4-Nitrophenyl Hexanoate via Fischer Esterification
4-Nitrophenyl hexanoate can be synthesized through the Fischer esterification of 4-nitrophenol and hexanoic acid in the presence of an acid catalyst.[10][11][12]
Materials:
-
4-Nitrophenol
-
Hexanoic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel, and distillation apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 4-nitrophenol and hexanoic acid.
-
Add a suitable solvent, such as toluene, and a catalytic amount of concentrated sulfuric acid.
-
Set up the apparatus for reflux with a Dean-Stark trap to collect the water produced during the reaction.
-
Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted hexanoic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the crude 4-Nitrophenyl hexanoate.
-
The product can be further purified by vacuum distillation.
Enzymatic Assay for Lipase/Esterase Activity
4-Nitrophenyl hexanoate is a common substrate for assaying the activity of lipases and esterases.[13][14][15][16][17][18][19] The enzymatic hydrolysis of the ester bond releases 4-nitrophenol, which is a chromogenic compound with a maximum absorbance at approximately 405-410 nm under alkaline conditions.[13][15][18][19] The rate of formation of 4-nitrophenol is directly proportional to the enzyme activity.
Materials:
-
4-Nitrophenyl hexanoate stock solution (e.g., 10 mM in isopropanol or acetonitrile)[17]
-
Triton X-100 or other surfactant (optional, to emulsify the substrate)[13][18]
-
Enzyme solution (lipase or esterase)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Prepare the reaction mixture: In each well of a 96-well microplate, add the assay buffer.
-
Add the substrate: Add a small volume of the 4-Nitrophenyl hexanoate stock solution to each well. If using a surfactant, it can be pre-mixed with the buffer.
-
Equilibrate: Incubate the plate at the desired assay temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.[13]
-
Initiate the reaction: Add the enzyme solution to the wells to start the reaction. For a blank control, add an equal volume of buffer instead of the enzyme solution.
-
Measure absorbance: Immediately begin monitoring the increase in absorbance at 405 nm (or a suitable wavelength for 4-nitrophenol) over a set period (e.g., 10-30 minutes) using a microplate reader.[13][18]
-
Calculate activity: The rate of the reaction (change in absorbance per unit time) is proportional to the enzyme activity. The specific activity can be calculated using the molar extinction coefficient of 4-nitrophenol under the assay conditions.
Applications in Research and Drug Development
The primary application of 4-Nitrophenyl hexanoate is in the field of enzymology. Its use as a chromogenic substrate allows for simple and high-throughput screening of enzyme libraries for lipolytic activity. This is particularly valuable in the discovery and characterization of novel enzymes from various sources.
In drug development, 4-Nitrophenyl hexanoate can be used to screen for inhibitors of specific lipases or esterases that may be therapeutic targets. By measuring the reduction in the rate of 4-nitrophenol production in the presence of a test compound, researchers can identify potential drug candidates.
Conclusion
4-Nitrophenyl hexanoate is a versatile and indispensable tool for researchers in biochemistry, biotechnology, and drug discovery. Its well-defined chemical properties and its utility as a chromogenic substrate for lipolytic enzymes make it a standard reagent in many laboratories. The experimental protocols provided in this guide offer a starting point for its synthesis and application in enzyme assays, facilitating further research and development in these critical scientific fields.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-Nitrophenyl Hexanoate | 956-75-2 | TCI AMERICA [tcichemicals.com]
- 3. Buy 4-Nitrophenyl hexanoate | 956-75-2 [smolecule.com]
- 4. 4-Nitrophenyl hexanoate | C12H15NO4 | CID 567162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. What is the solubility of 4-Nitrophenyl-α-L-fucopyranoside (O-PNPAFC) in water? Are other solvents recommended? : Megazyme [support.megazyme.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. byjus.com [byjus.com]
- 13. benchchem.com [benchchem.com]
- 14. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
